MreB protein - 149255-61-8

MreB protein

Catalog Number: EVT-1518961
CAS Number: 149255-61-8
Molecular Formula: C8H8FNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

MreB was first identified in Escherichia coli and has since been found in various other bacteria, including Bacillus subtilis and Caulobacter crescentus. The protein's presence across diverse bacterial species highlights its fundamental role in bacterial physiology.

Classification

MreB belongs to the family of actin-like proteins, classified under the broader category of cytoskeletal proteins. It is distinct from other bacterial cytoskeletal elements such as FtsZ, which is involved in cell division.

Synthesis Analysis

Methods

The synthesis of MreB typically involves recombinant DNA technology. The gene encoding MreB can be cloned into expression vectors, such as pET3c, and transformed into suitable bacterial strains like E. coli for overexpression.

Technical Details

  • Purification: MreB is purified using techniques such as affinity chromatography and ion-exchange chromatography. For example, a study reported the purification of native E. coli MreB using a combination of Q-Sepharose and hydroxyapatite chromatography, achieving over 95% purity .
  • Polymerization Assays: The polymerization of MreB requires ATP hydrolysis, which can be analyzed using dynamic light scattering to monitor filament formation .
Molecular Structure Analysis

Structure

MreB forms filamentous structures that are crucial for its function. These filaments are composed of helical polymers that associate with the inner membrane of bacteria. The protein's structure includes a hydrophobic membrane-binding loop and an N-terminal amphipathic helix that facilitates its interaction with the membrane .

Data

Recent studies utilizing super-resolution microscopy techniques have revealed that MreB assembles into dynamic patches and filaments along the cell membrane, influencing both cell shape and membrane organization .

Chemical Reactions Analysis

Reactions

MreB participates in several biochemical reactions related to cell wall synthesis:

  • ATP Hydrolysis: MreB exhibits ATPase activity that is essential for its polymerization. This activity is linked to its ability to organize enzymes involved in peptidoglycan biosynthesis .
  • Interaction with Enzymes: MreB interacts with various enzymes such as MurF and PBP2, facilitating the incorporation of cell wall precursors into the growing peptidoglycan layer .

Technical Details

The polymerization process can be monitored through co-pelleting assays where MreB forms complexes with other proteins involved in cell wall synthesis, indicating a coordinated mechanism for peptidoglycan elongation .

Mechanism of Action

Process

MreB functions by forming a scaffold at the inner membrane, organizing the peptidoglycan synthesis machinery. This organization allows for efficient incorporation of new material into the cell wall during growth.

Data

Studies have shown that MreB filaments move in a coordinated manner beneath the membrane, influencing the spatial organization of cell wall synthesis enzymes like RodA and PBPH . The dynamics of these movements can change under stress conditions, affecting how bacteria adapt their growth strategies .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of MreB varies slightly among different species but generally falls within the range typical for actin-like proteins.
  • Filament Formation: MreB can form long filaments or short bundles depending on conditions such as protein concentration and presence of ATP.

Chemical Properties

  • Solubility: MreB is soluble in buffer solutions at physiological pH but may aggregate under certain conditions.
  • Stability: The stability of MreB filaments can be influenced by ionic strength and temperature, with optimal conditions typically around 37 °C and neutral pH .
Applications

Scientific Uses

MreB has been extensively studied for its role in bacterial morphology and growth:

  • Antibiotic Targeting: Understanding MreB's function can lead to novel antibiotic strategies targeting bacterial cell wall synthesis.
  • Synthetic Biology: Researchers utilize MreB to engineer synthetic cellular systems due to its ability to form organized structures within cells.
  • Cell Shape Studies: Its role in maintaining rod shape makes it a model system for studying cellular architecture and dynamics.
Structural Biology & Biochemistry of MreB

Domain Architecture & Actin-like Structural Homology

MreB, the bacterial actin homolog, exhibits a conserved tertiary structure remarkably similar to eukaryotic actin despite low sequence identity. It comprises two primary domains (I and II), each subdivided into two subdomains (IA, IB, IIA, IIB), creating a characteristic bilobed architecture surrounding a central nucleotide-binding cleft [1] [9]. Domain II (particularly subdomain IIA) shows the highest structural conservation across the actin superfamily, while subdomain IB displays greater variability [1] [7]. Crystal structures of Thermotoga maritima (TmMreB), Caulobacter crescentus (CcMreB), and Spiroplasma citri MreB5 (ScMreB5) confirm this fold, superimposing with root mean square deviations (RMSD) as low as 0.97 Å in key regions [1] [7] [9]. This structural homology extends to protofilament formation, where subunits connect via longitudinal interfaces with a conserved ~51.1 Å repeat distance [1] [7]. However, a critical divergence lies in higher-order assembly: eukaryotic actin forms parallel, helical filaments, whereas MreB protofilaments adopt an antiparallel arrangement, confirmed by in vivo cross-linking studies in E. coli and crystallography of CcMreB [1]. This antiparallel configuration generates non-polar filaments lacking distinct "barbed" and "pointed" ends, fundamentally differing from actin's polarity-driven dynamics [1] [9].

Nucleotide-Binding Sites & Hydrolytic Activity

MreB binds nucleotides (ATP/GTP) within the deep cleft between its two major domains. The binding site involves conserved motifs common to the actin/HSP70 superfamily, including residues critical for coordinating the phosphate groups and the adenine/ribose moieties [1] [3] [9]. Nucleotide binding induces a conformational shift characterized by domain closure, tightening the cleft around the nucleotide [1] [9]. MreB exhibits ATPase (and often GTPase) activity, though hydrolysis rates and nucleotide dependence vary among species. TmMreB is an active ATPase, with hydrolysis rates influenced by polymerization state [4] [9]. Bacillus subtilis MreB polymerizes nucleotide-independently [7], while ScMreB5 assembles independently of nucleotide but exhibits altered dynamics based on nucleotide state [7].

Mutations in the nucleotide-binding pocket profoundly impact function. Substitutions like D16G, T167A, or D192G (isolated in Caulobacter via A22-resistance screens) alter cell morphology (width, curvature) and MreB localization, demonstrating the importance of nucleotide interactions for in vivo activity [3]. Catalytic glutamate mutants (e.g., ScMreB5 E134A) exhibit defective filament organization and membrane binding, indicating that Glu134 acts as a switch sensing the ATP-bound state and facilitating hydrolysis-linked conformational changes [7]. The antibiotic A22 (and related compound MP265) binds near the nucleotide pocket, competitively inhibiting ATP binding and destabilizing filaments [1] [3].

Table 1: Nucleotide Binding & Hydrolysis Properties of MreB Orthologs

OrganismNucleotides BoundHydrolysis ActivityKey Catalytic ResiduesEffect of Hydrolysis-Deficient Mutants
T. maritimaATP, GTPActive ATPaseAsp170 (analogous)Hyperfilamentation, loss of function [4] [9]
C. crescentusATP, ADPATPaseAsp16, Asp192Altered cell width, curvature, MreB mislocalization [1] [3]
B. subtilisATP, ADP, NoneLower activity, Nucleotide-independent polymerization possibleConserved motifsNot always essential for polymerization [4] [7]
S. citri (MreB5)ATP, ADP, AMP-PNPATPaseGlu134 (E134A mutant)Defective lateral interactions & membrane binding [7]

Filament Assembly: Protofilament Organization & Polymerization Dynamics

MreB assembly begins with the formation of double-protofilaments arranged in an antiparallel manner. This is the fundamental unit observed crystallographically for CcMreB and inferred in vivo for E. coli [1]. These doublets are essential for cell shape maintenance, as mutants disrupting this interface cause cell rounding [1]. Unlike actin's helical filaments, MreB polymers can further associate laterally under physiological conditions (ATP/GTP, pH ~7.0-7.7, ionic strength ~350 mM KCl) to form higher-order structures:

  • Multilayered Sheets: Under ATP/GTP, TmMreB assembles into large, mechanically robust sheets composed of diagonally interwoven single-stranded helical filaments (not linear protofilaments), observed via electron microscopy [4] [8]. These sheets can be microns long and 30-100 nm wide, correlating with in vivo cable dimensions. Polymerization kinetics follow a cooperative mechanism: Monomer activation (rate constants k₁/k₋₁) precedes elongation (kₑ/k₋ₑ) [4]. TIRF microscopy suggests treadmilling dynamics occur within these structures [4].
  • Linear Cables: In ADP/GDP, TmMreB forms thinner, parallel linear protofilament cables [4] [8]. This nucleotide-dependent structural plasticity suggests cells might exploit different nucleotides to generate functionally distinct filament architectures.
  • Lateral Interactions: ScMreB5E134A mutants form filaments but show defective lateral interactions and organization, indicating ATP hydrolysis fine-tunes filament packing and higher-order assembly [7].

High-pressure SAXS indicates MreB polymer stability is comparable to F-actin [4]. The antiparallel arrangement provides structural symmetry potentially advantageous for membrane remodeling and curvature sensing [1] [7].

Table 2: MreB Polymer Structures and Assembly Requirements

Nucleotide StatePrimary Filament StructureHigher-Order StructureKey Assembly FeaturesReferences
ATP/GTPSingle-stranded helical filamentsMultilayered sheets (diagonally interwoven filaments)Cooperative assembly; Treadmilling observed; Forms over wide pH/temp range [4] [8]
ADP/GDPLinear protofilamentsThin, parallel cablesLess stable than ATP/GTP polymers [4] [8]
AMP-PNP/No NucleotideAntiparallel double protofilamentsSheets or isolated doublets observedDoublet essential for function; Lateral interactions modulated by hydrolysis (E134A mutant) [1] [7]

Membrane-Binding Motifs & Lipid Interactions

MreB filaments intimately associate with the cytoplasmic membrane, crucial for their role in directing cell wall synthesis. Membrane binding is mediated by distinct structural elements:

  • N-terminal Amphipathic Helix: Predominantly found in Gram-negative bacteria (e.g., CcMreB, EcMreB). This helix inserts into the lipid bilayer hydrophobic core via hydrophobic residues on one face [1] [6].
  • Hydrophobic Loop (Subdomain IA): Conserved across Gram-positive and Gram-negative bacteria (e.g., TmMreB, BsMreB, ScMreB5). Loop residues (e.g., TmMreB: residues within 93-97) penetrate the membrane interface [1] [7] [9]. Crystal structures show this loop can be disordered (e.g., ScMreB5-ADP) but becomes ordered upon membrane interaction or nucleotide binding (ScMreB5-AMP-PNP) [7].

Cryo-EM demonstrates that CcMreB double protofilaments bind tightly to membrane surfaces [1]. This interaction is functionally regulated by cell wall precursors. Depletion of lipid-linked peptidoglycan precursors (e.g., lipid II) via inhibitors (tunicamycin, vancomycin, nisin) or genetic disruption (e.g., blocking WTA export via targocil in B. subtilis) causes MreB filaments to disassemble from the membrane into the cytoplasm. This disassembly is rapid and reversible; washing out targocil restores membrane-bound filaments within minutes [5]. Importantly, MreB filament motion ceases upon direct inhibition of PG synthesis enzymes (e.g., penicillin-binding proteins), but precursor depletion dissolves the filaments [5].

MreB also actively influences membrane organization. It generates regions of increased fluidity (RIFs) in the B. subtilis membrane, detectable by altered Nile Red or FM 4-64 staining upon depolarization or MreB delocalization. These RIFs colocalize with MreB clusters and require the presence of MreB homologs (MreB, Mbl, MreBH in B. subtilis). MreB's membrane-remodeling activity is independent of specific phospholipids like cardiolipin (CL) or phosphatidylethanolamine (PE) [6]. The interaction involves electrostatic components; positively charged residues near the membrane-binding motifs contribute to binding anionic phospholipids [7]. Furthermore, nucleotide state (ATP vs ADP) and hydrolysis competence (e.g., E134A mutation) allosterically modulate MreB's membrane affinity, linking polymerization dynamics to membrane association [7].

Table 3: Membrane Interaction Mechanisms of MreB

Binding MotifLocationPrevalent inMechanismRegulatory Factors
N-terminal amphipathic helixN-terminusGram-negative bacteriaHydrophobic insertion into lipid bilayerSensitive to mutations; Contributes to curvature sensing
Hydrophobic loopSubdomain IAGram-positive and Gram-negative bacteriaPenetration of membrane interface; Disordered in some nucleotide statesLipid II levels; Nucleotide state (ATP vs ADP); Hydrolysis (E134A mutant reduces binding)
Positively charged residuesNear hydrophobic loop/IA domainConservedElectrostatic interaction with anionic phospholipids (e.g., PG)Ionic strength; Membrane composition
MreB Filament OrganizationN/AN/AGeneration of Regions of Increased Fluidity (RIFs); Membrane domain organizationDepolarization causes RIF coalescence; Requires MreB homologs

Properties

CAS Number

149255-61-8

Product Name

MreB protein

Molecular Formula

C8H8FNO2

Synonyms

MreB protein

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